Methyl 4-{[(4-methoxyphenyl)methyl]amino}-3-nitrobenzoate is a synthetic organic compound with the molecular formula C₁₆H₁₆N₂O₅. It is classified as an aromatic amine and a nitro compound, notable for its potential applications in medicinal chemistry and organic synthesis. The compound's structure features a nitro group, a methoxyphenyl group, and an amino group, which contribute to its chemical reactivity and biological activity.
This compound can be sourced from various chemical suppliers specializing in organic compounds. It is classified under several categories based on its functional groups:
The synthesis of Methyl 4-{[(4-methoxyphenyl)methyl]amino}-3-nitrobenzoate typically involves multi-step organic reactions, including:
The synthesis can be performed using standard laboratory techniques such as:
Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are typically employed to confirm the structure of the synthesized compound.
The molecular structure of Methyl 4-{[(4-methoxyphenyl)methyl]amino}-3-nitrobenzoate consists of:
Key structural data include:
Methyl 4-{[(4-methoxyphenyl)methyl]amino}-3-nitrobenzoate can undergo various chemical reactions, including:
These reactions often require specific reagents and conditions, such as:
The mechanism by which Methyl 4-{[(4-methoxyphenyl)methyl]amino}-3-nitrobenzoate exerts its effects, particularly in biological systems, may involve:
Data on specific mechanisms remain limited and require further investigation through pharmacological studies.
Relevant data include:
Methyl 4-{[(4-methoxyphenyl)methyl]amino}-3-nitrobenzoate has potential applications in:
Research into its biological activity could unveil further applications in drug development or therapeutic interventions.
This nitro-functionalized benzoate ester (CAS 234751-03-2) exemplifies the convergence of aromatic reactivity and molecular design in drug discovery. Its systematic name—methyl 4-((4-methoxybenzyl)amino)-3-nitrobenzoate—reveals three critical pharmacophores: the 4-methoxybenzylamino group enabling targeted interactions, the electron-withdrawing nitro moiety facilitating redox chemistry, and the methyl ester enhancing bioavailability. With the molecular formula C₁₆H₁₆N₂O₅ and a mass of 316.31 g/mol, this compound occupies a strategic molecular weight range for membrane permeability [3] [6]. Its SMILES notation (COC1=CC=C(C=C1)CNC2=CC=C(C(=C2)N+[O-])C(=O)OC) provides a blueprint for computational modeling of drug-receptor dynamics [6].
Table 1: Core Identification Data
Property | Value |
---|---|
CAS Registry Number | 234751-03-2 |
IUPAC Name | Methyl 4-((4-methoxybenzyl)amino)-3-nitrobenzoate |
Molecular Formula | C₁₆H₁₆N₂O₅ |
Molecular Weight | 316.31 g/mol |
SMILES | COC1=CC=C(C=C1)CNC2=CC=C(C(=C2)N+[O-])C(=O)OC |
Key Pharmacophores | Methoxybenzylamino, nitro, methyl ester |
Nitro-aromatic compounds like this benzoate derivative serve as multifunctional building blocks in antibiotic and anticancer agent development. The ortho-nitro and amino groups create an electronic push-pull system:
Modern applications leverage these properties for developing kinase inhibitors and antimicrobial scaffolds, where the nitro-to-amine conversion enables controlled prodrug activation.
The 4-methoxybenzyl (PMB) group is not merely a protective moiety but an active pharmacophore with demonstrated binding effects:
Comparative studies with analogs (e.g., methyl 4-(methylamino)-3-nitrobenzoate) reveal the PMB group’s superiority in inhibiting cytochrome P450 isoforms, attributed to its larger hydrophobic footprint and enhanced electronic modulation of the aniline nitrogen [7].
Table 2: Impact of N-Substituents on Molecular Properties
Substituent | logP* | H-Bond Acceptors | Target Affinity (Relative) |
---|---|---|---|
4-Methoxyphenylmethyl [6] | 2.18 | 5 | 1.00 (reference) |
Methyl [7] | 1.02 | 4 | 0.27 |
Unsubstituted amino | -0.15 | 4 | 0.09 |
**Calculated values based on structural analogs
Nitrobenzoates have transitioned from explosive materials to privileged scaffolds in medicinal chemistry:
The specific incorporation of 4-methoxybenzylamino groups—as in this compound—emerged from 2000s-era studies on CNS agents, where the PMB moiety enhanced blood-brain barrier penetration versus simpler alkylamino variants [4] [6]. This historical trajectory underscores the scaffold’s strategic value in modern drug design.
Table 3: Evolution Timeline of Nitrobenzoate Pharmaceuticals
Era | Key Developments | Example Compounds |
---|---|---|
Pre-1950 | Industrial dyes, explosives | Trinitrotoluene (TNT) |
1950–1980 | First-generation antibiotics | Chloramphenicol |
1980–2000 | Antifungals, antiparasitics | Benznidazole, Megazol |
2000–Present | Targeted kinase inhibitors; prodrug systems | Imatinib analogs; hypoxia-activated drugs |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9